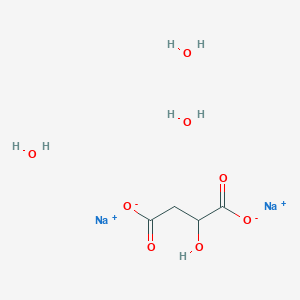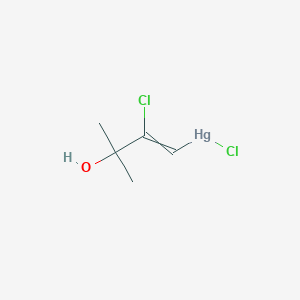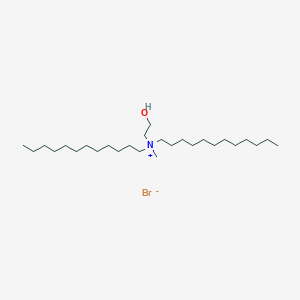
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable diketone. For 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the specific synthetic route would involve:
Starting Materials: o-Phenylenediamine and a diketone with diethyl groups.
Reaction Conditions: Acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert benzodiazepines to their corresponding amines.
Substitution: Various substitution reactions can occur on the benzene ring or the diazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
科学的研究の応用
Chemistry
Benzodiazepines are studied for their unique chemical properties and potential modifications to enhance their activity or reduce side effects.
Biology
In biological research, benzodiazepines are used to study neurotransmitter interactions, receptor binding, and the effects on the central nervous system.
Medicine
Medically, benzodiazepines are used to treat anxiety, insomnia, seizures, and muscle spasms. They are also studied for their potential use in treating other neurological disorders.
Industry
In the pharmaceutical industry, benzodiazepines are important for the development of new therapeutic agents.
作用機序
Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.
類似化合物との比較
Similar Compounds
Uniqueness
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties due to its specific diethyl substitution, potentially affecting its pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
特性
CAS番号 |
62985-45-9 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
3,3-diethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-9-7-5-6-8-10(9)15-12(13)17/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
InChIキー |
KASJUMQYJJXARX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)





![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)

![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)




